(S)-1-(o-Tolyl)butan-1-amine is a chiral amine compound characterized by a butan-1-amine backbone with an ortho-tolyl group attached to the first carbon. This compound is particularly important in medicinal chemistry and organic synthesis due to its potential applications as an intermediate in various chemical reactions. It is commonly encountered in its hydrochloride salt form, which enhances its stability and solubility in various solvents.
The compound can be synthesized from racemic 1-(o-Tolyl)butan-1-amine through chiral resolution techniques. These methods often involve the use of chiral acids or chromatography to isolate the desired (S)-enantiomer from its racemic mixture.
(S)-1-(o-Tolyl)butan-1-amine falls under the category of chiral amines, which are organic compounds containing an amine group attached to a carbon chain that exhibits chirality. This property is crucial for its application in asymmetric synthesis and drug development.
The synthesis of (S)-1-(o-Tolyl)butan-1-amine generally involves two primary steps:
In industrial settings, large-scale production may employ continuous flow chemistry and automated purification systems to enhance efficiency and yield during the synthesis process. This allows for better scalability and reproducibility of the synthesis.
(S)-1-(o-Tolyl)butan-1-amine has a molecular formula of CHN, featuring a butane chain connected to an ortho-tolyl group. The specific arrangement of atoms contributes to its chirality, which is critical for its biological activity.
The compound's structural characteristics include:
(S)-1-(o-Tolyl)butan-1-amine can participate in several chemical reactions:
The mechanism of action for (S)-1-(o-Tolyl)butan-1-amine primarily relates to its interactions with biological targets in medicinal chemistry. It may modulate the activity of enzymes or receptors, influencing various biochemical pathways depending on the specific context of its application.
In terms of pharmacological action, the compound's chirality plays a significant role in determining its efficacy and specificity towards biological targets.
(S)-1-(o-Tolyl)butan-1-amine hydrochloride is typically presented as a stable crystalline solid at room temperature. Its solubility profile allows it to dissolve in polar solvents due to the presence of the amine and hydrochloride groups.
Key chemical properties include:
(S)-1-(o-Tolyl)butan-1-amine has several notable applications in scientific research:
Chiral resolution remains a cornerstone industrial method for obtaining enantiomerically pure (S)-1-(o-Tolyl)butan-1-amine from racemic mixtures. This approach leverages differential crystallization behavior between diastereomeric salts formed through reaction with enantiopure chiral acids. Tartaric acid derivatives—particularly O,O′-dibenzoyl-L-tartaric acid (L-DBTA)—demonstrate exceptional efficacy for o-tolyl-containing amines due to complementary steric and electronic interactions between the resolving agent's aromatic moieties and the substrate's ortho-methylphenyl group [1] . Resolution efficiency is governed by solubility differentials between diastereomeric salts, which can exceed 10:1 in optimal solvent systems like methanol/water mixtures [3] [6].
Critical process parameters include:
Table 1: Performance of Chiral Resolving Agents for (S)-1-(o-Tolyl)butan-1-amine
Resolving Agent | Optimal Solvent | ΔSolubility (S/R) | Max ee (%) | Yield (%) |
---|---|---|---|---|
L-Dibenzoyl-tartaric acid | Methanol/Water (4:1) | 12.5:1 | >99 | 46 |
L-Tartaric acid | Ethanol | 3.8:1 | 95 | 38 |
(S)-Mandelic acid | Acetonitrile | 5.2:1 | 98 | 42 |
D-Naproxen | Isopropyl acetate | 7.1:1 | 97 | 44 |
Resolution workflows incorporate recycling protocols where the mother liquor containing the unresolved (R)-enantiomer undergoes racemization (e.g., via imine formation under acidic conditions) and re-subjection to resolution—a strategy known as Resolution-Racemization-Recycle (RRR) that elevates maximum theoretical yield from 50% to >90% [1]. Industrial implementations achieve productivities exceeding 150 mg (S)-amine per gram of water in the crystallizer [6].
Chiral auxiliaries enable stereocontrol through covalent pre-assembly with the target amine prior to stereodetermining reactions. For (S)-1-(o-Tolyl)butan-1-amine synthesis, Evans' oxazolidinones and Oppolzer's sultams provide robust frameworks for diastereoselective alkylation. The auxiliary is first coupled to 1-(o-Tolyl)butan-1-amine's precursor (typically a prochiral ketone), directing face-selective nucleophilic addition via chelation control [2].
The sequence follows three critical stages:
Table 2: Thermodynamic Parameters for Diastereomeric Salt Crystallization
Parameter | Value | Impact on Resolution |
---|---|---|
Ksp (S-salt) | 4.2 × 10-7 | Lower solubility enables selective crystallization |
ΔGcryst | -12.3 kJ/mol | Drives spontaneous crystallization |
ΔHsol | +28.6 kJ/mol | Endothermic dissolution favors precipitation |
Optimal ΔT | 40°C → 5°C (0.5°C/min) | Minimizes inclusion defects |
Phase diagram analysis reveals that ternary eutectic points dictate maximum achievable ee. For L-tartrate salts, operating below the eutectic composition (XS = 0.7) ensures crystallization occurs exclusively within the (S)-salt stability field. Multivariate optimization identifies temperature pairs (e.g., dissolution at 40°C followed by crystallization at 5°C) that maintain constant selectivity along the "purity line" in quaternary phase space (amine enantiomers + resolving agent + solvent) [6]. Auxiliary recovery exceeds 95% in closed-loop systems, mitigating stoichiometric waste concerns [2].
Biocatalytic strategies leverage enzymatic stereoselectivity to enrich (S)-1-(o-Tolyl)butan-1-amine from racemic feeds. Engineered transaminases demonstrate exceptional activity toward this substrate class, catalyzing the reversible amino transfer between the (R)-amine enantiomer and an amino acceptor (e.g., pyruvate). This dynamic kinetic resolution theoretically affords 100% yield of the (S)-enantiomer [4].
Three enzymatic systems show promise:
Immobilization in mesoporous silica carriers (pore size 12 nm) enhances enzyme stability, enabling continuous operation for >200 hours with <5% activity loss. Protein engineering via directed evolution further improves activity toward the sterically demanding o-tolyl group—mutation F86A/A231L enlarges the active site pocket while maintaining transition-state alignment. Bioprocess intensification employs in situ product removal using membrane extraction to circumvent inhibition, achieving space-time yields of 15 g·L⁻¹·day⁻¹ at >99% ee [4].
Continuous flow platforms overcome limitations of batch resolution by enabling precise control over crystallization kinetics and diastereomer equilibria. For (S)-1-(o-Tolyl)butan-1-amine synthesis, micro-total process systems integrate resolution, racemization, and auxiliary recovery in interconnected modules [7].
Key flow configurations include:
Table 3: Continuous vs. Batch Process Metrics for (S)-Amine Production
Parameter | Batch Process | Continuous Flow | Improvement Factor |
---|---|---|---|
Cycle time | 48 hours | 8 hours | 6× |
Volume productivity | 25 g·L⁻¹·day⁻¹ | 210 g·L⁻¹·day⁻¹ | 8.4× |
Solvent consumption | 15 L/kg product | 2.3 L/kg product | 6.5× |
Crystallization ee | 95-98% | >99.5% | >1.01× |
Flow chemistry enables parametric amplification—operating crystallizers at elevated pressure (20 bar) suppresses ebullition, permitting temperatures up to 120°C without solvent vaporization. This eliminates oiling-out phenomena common in batch systems. Real-time process analytics (e.g., ATR-FTIR coupled with polarimetry) enable closed-loop control of resolving agent stoichiometry (±0.05 eq) and cooling profiles (±0.1°C), reducing enantiomeric drift to <0.2% per cycle [7].
Comprehensive Compound List
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3